(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3S2/c1-15(2)13-27(14-16(3)4)32(29,30)19-9-6-17(7-10-19)22(28)25-23-26(5)20-11-8-18(24)12-21(20)31-23/h6-12,15-16H,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQOETNCGOZULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzothiazole moiety, which is known for its diverse biological activities. The presence of the 6-chloro-3-methyl group enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 348.85 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and cyclization processes. For example, the compound can be synthesized through a reductive aminocarbonylation reaction involving appropriate substrates under optimized conditions, yielding high purity and structural confirmation via NMR and mass spectrometry techniques .
Anticancer Properties
Numerous studies have explored the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
- Methods Used : MTT assay to evaluate cell proliferation, flow cytometry for apoptosis assessment, and Western blot for protein expression analysis.
Key Findings :
- The compound significantly inhibited cell proliferation in A431 and A549 cell lines.
- It induced apoptosis and caused cell cycle arrest at specific concentrations.
- Inflammatory cytokines such as IL-6 and TNF-α were downregulated in treated cells, suggesting anti-inflammatory properties alongside anticancer effects .
Mechanistic Insights
The mechanism of action appears to involve the inhibition of critical signaling pathways associated with cell survival and proliferation:
- AKT Pathway : Inhibition leads to reduced cell survival signals.
- ERK Pathway : Targeting this pathway disrupts growth factor signaling crucial for cancer cell proliferation.
These findings position the compound as a dual-action agent, potentially useful in targeting both tumor growth and associated inflammation .
Comparative Biological Activity Data Table
| Compound Name | Cell Line Tested | IC50 (μM) | Apoptosis Induction | Cytokine Inhibition |
|---|---|---|---|---|
| This compound | A431 | 1.5 | Yes | IL-6, TNF-α |
| Compound B7 (similar structure) | A549 | 2.0 | Yes | IL-6, TNF-α |
| Compound 4i (related derivative) | H1299 | 1.8 | Yes | IL-6 |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of various benzothiazole derivatives on A431 and A549 cells. The tested compound exhibited significant inhibition of cell proliferation and migration, highlighting its potential as an effective anticancer agent .
- Inflammation Modulation : Another study focused on the anti-inflammatory effects of similar compounds, revealing that they effectively reduced levels of pro-inflammatory cytokines in macrophage models, indicating a broader therapeutic potential beyond oncology .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of chlorine and methyl substituents in this compound may enhance its reactivity against various pathogens.
Case Study:
A study on related benzo[d]thiazole derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable antimicrobial activity.
| Compound | Target Pathogen | Activity |
|---|---|---|
| (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide | Staphylococcus aureus | Inhibitory |
| Similar Compounds | Escherichia coli | Moderate Inhibition |
| Related Derivatives | Candida albicans | Effective |
Anticancer Properties
The quinoline scaffold found in related compounds has been extensively studied for anticancer activity. This compound's ability to inhibit cancer cell proliferation is an area of active investigation.
Research Findings:
In vitro studies have shown that modifications to the structure can lead to enhanced anticancer activity. For instance, derivatives have been tested against various cancer cell lines, revealing IC50 values indicating effective inhibition of cell growth.
Mechanism Insights:
Computational modeling suggests potential interactions with proteins involved in cancer signaling pathways, providing a basis for further exploration of its therapeutic potential.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases, and compounds similar to this one have been evaluated for their anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Case Study:
Research on sulfonamide derivatives has shown promising results in modulating inflammatory responses, indicating the potential of this compound as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s benzothiazole scaffold differentiates it from thiadiazole-based analogs (e.g., compounds 6 , 8a–c in ). Key structural variations include:
- Substituents on the heterocyclic core: The 6-chloro-3-methylbenzo[d]thiazole in the target contrasts with the 3-phenyl-5-substituted thiadiazole in compound 6 or the 6-methoxy-3-methylbenzothiazole in the ECHEMI compound .
- Sulfamoyl modifications : The diisobutylsulfamoyl group in the target increases steric bulk compared to the N-benzyl-N-methylsulfamoyl group in the ECHEMI compound or the absence of sulfamoyl in compound 6 .
Physicochemical Properties
A comparative analysis of molecular weight, melting points, and functional groups is summarized below:
Notes:
- The target’s diisobutylsulfamoyl group likely enhances lipophilicity (logP) compared to the benzyl-methylsulfamoyl group in the ECHEMI compound, impacting membrane permeability .
- Higher melting points in thiadiazole derivatives (e.g., 8a at 290°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding via carbonyl groups) compared to benzothiazoles .
Spectroscopic and Analytical Data
- IR Spectroscopy : The target’s carbonyl (C=O) and sulfonamide (S=O) stretches (~1670–1600 cm⁻¹) align with benzamide derivatives in .
- Mass Spectrometry : Fragmentation patterns for similar compounds (e.g., m/z 105, 77 in ) suggest cleavage of benzamide or sulfamoyl groups.
Functional Implications
- Electron Effects : The 6-chloro substituent may enhance electrophilicity at the benzothiazole’s 2-position, favoring nucleophilic interactions absent in methoxy-substituted analogs .
- Steric Considerations : The diisobutylsulfamoyl group could hinder binding to shallow protein pockets compared to less bulky analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
